2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
The compound 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine features a piperidine core substituted at the 1-position with a 2-fluorobenzyl group and at the 4-position with a methoxy-linked pyrazine ring. This structure combines lipophilic (2-fluorophenyl) and polar (pyrazine) elements, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or kinases. The fluorine atom enhances metabolic stability and binding affinity through hydrophobic interactions, while the pyrazine moiety may participate in hydrogen bonding .
Properties
IUPAC Name |
2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAUWJVHGGDKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-fluorobenzyl chloride with piperidine to form 1-[(2-fluorophenyl)methyl]piperidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and effects depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine-Pyrazine Derivatives with Sulfonamide Linkers
Compounds such as 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (, Compound 8) replace the methoxy linker with a sulfonamide group. Yields for sulfonamide analogs ranged from 20% (Compound 9) to 77% (Compound 8), suggesting sensitivity to steric and electronic effects during synthesis .
Key Differences :
Piperidine-Pyrazine Derivatives with Methoxy Linkers
describes 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21b) , which shares a methoxy-piperidine-pyrazine backbone but includes additional substituents (e.g., tosylate, benzonitrile). These modifications enhance solubility and target engagement, as seen in AMP-activated protein kinase activation studies .
Comparison Table :
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 2-fluorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in targets, as seen in tyrosine kinase inhibitors (e.g., ’s 4-fluorobenzylpiperazine derivatives) .
- Pyrazine Modifications : Substitution on pyrazine (e.g., 5-methoxy in ) can alter electronic properties and solubility, critical for optimizing pharmacokinetics .
Physicochemical Properties
- Lipophilicity: The 2-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ’s unsubstituted pyrazine), enhancing blood-brain barrier penetration .
- Metabolic Stability : Methoxy linkers resist enzymatic hydrolysis better than ester or amide groups, as observed in ’s stable AMPK activators .
Biological Activity
2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound notable for its potential biological activities. This compound features a piperidine moiety and a methoxy group attached to a pyrazine ring, which may influence its pharmacological properties. The presence of the fluorophenyl group is particularly significant due to its ability to modulate biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 303.37 g/mol
This compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system and possibly in cancer treatment.
Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives of piperidine have been shown to possess activity against various bacterial strains and cancer cell lines. The specific activity of this compound remains to be thoroughly explored in clinical settings, but preliminary studies suggest promising results.
The biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors such as dopamine and serotonin transporters. Studies on related compounds have shown that modifications in the piperidine structure can lead to enhanced binding affinities for these receptors, potentially leading to significant pharmacological effects.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of piperidine derivatives, it was found that specific modifications, including the introduction of fluorophenyl groups, significantly increased efficacy against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| 2-Fluorophenyl Derivative | 8 | Strong |
This indicates that the introduction of the fluorophenyl group enhances the compound's antimicrobial potency.
Study 2: Anticancer Effects
Another investigation focused on the anticancer properties of similar compounds demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | 2-Fluorophenyl Derivative |
| A549 (Lung Cancer) | 3.5 | 2-Fluorophenyl Derivative |
These results underscore the potential of this compound as a candidate for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
